molecular formula C7H8ClNO3 B2556451 Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride CAS No. 1221722-65-1

Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride

Cat. No.: B2556451
CAS No.: 1221722-65-1
M. Wt: 189.59 g/mol
InChI Key: HNNMWZMPGITFRM-UHFFFAOYSA-N
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Description

Contextualization within Pyridine (B92270) Carboxylate Chemistry

Methyl 6-hydroxynicotinate, also known by synonyms such as 6-Hydroxynicotinic Acid Methyl Ester, belongs to the pyridine carboxylate family. tcichemicals.com These compounds are defined by a pyridine ring—an aromatic six-membered ring containing one nitrogen atom—and a carboxylate group. The chemistry of this family is dictated by the interplay of the electron-deficient nature of the pyridine ring and the electronic effects of its substituents.

The pyridine ring, unlike its carbocyclic counterpart benzene (B151609), is less susceptible to electrophilic aromatic substitution and more prone to nucleophilic attack due to the electronegative nitrogen atom. The position and nature of substituents dramatically influence this reactivity. In Methyl 6-hydroxynicotinate, the ring is substituted with a hydroxyl group (-OH) at the 6-position and a methyl ester group (-COOCH₃) at the 3-position. fishersci.ca

A critical feature of this molecule is its ability to exist in tautomeric forms. The 6-hydroxy pyridine form is in equilibrium with its more stable 6-pyridone tautomer (methyl 6-oxo-1,6-dihydropyridine-3-carboxylate). fishersci.caprepchem.com This tautomerism, a type of isomerism involving the migration of a proton, is fundamental to its chemical behavior and is a key consideration in its synthetic applications. prepchem.combeilstein-journals.orgnih.gov The presence of both a hydrogen-bond donor (the N-H in the pyridone form) and acceptor (the carbonyl oxygen), along with the methyl ester, provides multiple sites for chemical modification. ambeed.com

Significance in Contemporary Chemical and Biochemical Research

The structural and electronic properties of Methyl 6-hydroxynicotinate make it a versatile and valuable building block in organic synthesis. cymitquimica.com Its significance in research is not as an end-product itself, but as a crucial intermediate for constructing more complex molecules with specific functions.

In medicinal chemistry, the pyridine and pyridone scaffolds are prevalent in a vast number of biologically active compounds and pharmaceuticals. Methyl 6-hydroxynicotinate serves as a key starting material for the synthesis of a variety of substituted pyridines. chembk.com These resulting molecules are often investigated for their potential therapeutic properties, acting on targets like enzymes or receptors. The ability to functionalize the molecule at several positions—for instance, through iodination to create derivatives like Methyl 6-hydroxy-5-iodonicotinate for use in cross-coupling reactions—highlights its synthetic utility.

Beyond pharmaceuticals, its derivatives find use in materials science. The nitrogen atom in the pyridine ring can coordinate with metal ions, making it a suitable ligand for creating metal-organic frameworks (MOFs) and coordination polymers. These materials are researched for applications in catalysis, gas storage, and sensing. The compound's utility as a research chemical is broad, serving as a precursor in the development of not only pharmaceuticals but also agrochemicals and other specialized materials. cymitquimica.com The synthesis of Methyl 6-hydroxynicotinate itself is a straightforward process, typically achieved by the esterification of 6-hydroxynicotinic acid with methanol (B129727) in the presence of an acid catalyst. prepchem.com

Physicochemical Properties of Methyl 6-hydroxynicotinate

PropertyValueSource(s)
CAS Number 66171-50-4 fishersci.caichemical.com
Molecular Formula C₇H₇NO₃ fishersci.cachembk.com
Molecular Weight 153.14 g/mol chembk.com
Appearance White to light yellow crystalline powder tcichemicals.comchembk.com
Melting Point 166-170 °C chembk.comichemical.com
IUPAC Name methyl 6-oxo-1H-pyridine-3-carboxylate fishersci.ca
Solubility Soluble in organic solvents like methanol; insoluble in water. cymitquimica.comchembk.com

Properties

CAS No.

1221722-65-1

Molecular Formula

C7H8ClNO3

Molecular Weight

189.59 g/mol

IUPAC Name

methyl 6-oxo-1H-pyridine-3-carboxylate;hydrochloride

InChI

InChI=1S/C7H7NO3.ClH/c1-11-7(10)5-2-3-6(9)8-4-5;/h2-4H,1H3,(H,8,9);1H

InChI Key

HNNMWZMPGITFRM-UHFFFAOYSA-N

solubility

not available

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 6 Hydroxynicotinate and Its Derivatives

Esterification Reactions of 6-Hydroxynicotinic Acid

The conversion of 6-hydroxynicotinic acid to its methyl ester is a fundamental step in its utilization. This transformation is typically achieved through esterification reactions, with various catalytic systems being employed to enhance efficiency and yield.

Acid-Catalyzed Esterification Approaches

A common and straightforward method for the synthesis of Methyl 6-hydroxynicotinate is the acid-catalyzed esterification of 6-hydroxynicotinic acid. This typically involves reacting the acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. prepchem.com The reaction mixture is usually heated under reflux to drive the equilibrium towards the formation of the ester. prepchem.com One documented procedure involves suspending 6-hydroxynicotinic acid in methanol, followed by the addition of concentrated sulfuric acid and refluxing for 10 hours. After cooling and neutralization, Methyl 6-hydroxynicotinate is obtained as pale yellow crystals. prepchem.com

Another approach involves a one-pot esterification and iodination of 6-hydroxynicotinic acid by first esterifying with methanol and sulfuric acid. This method has been shown to achieve high conversion rates of approximately 95%. sci-hub.se

Catalytic Systems for Enhanced Esterification

To improve the efficiency and environmental friendliness of the esterification process, various catalytic systems have been investigated. Recent advancements in green chemistry have led to the exploration of reusable solid acid catalysts. For instance, chitosan-supported ionic liquids have been shown to be effective catalysts for the esterification of carboxylic acids, including the synthesis of methyl nicotinate, with high yields. rsc.org While not specific to Methyl 6-hydroxynicotinate, this demonstrates the potential of such systems.

Other research has focused on the use of different catalysts to drive the reaction. For example, the synthesis of related nicotinic acid esters has been achieved using various catalysts, highlighting the ongoing efforts to find more efficient and selective methods for this class of compounds.

Targeted Functionalization and Derivatization Strategies

The versatile structure of Methyl 6-hydroxynicotinate allows for a range of functionalization and derivatization reactions, enabling the synthesis of a diverse array of complex molecules.

Introduction of Halogen Substituents

Halogenated derivatives of Methyl 6-hydroxynicotinate are valuable building blocks in organic synthesis, particularly in cross-coupling reactions.

The bromination of Methyl 6-hydroxynicotinate can be achieved by treating it with bromine in acetic acid. The reaction is heated, and upon workup, yields Methyl 5-bromo-6-hydroxynicotinate as an off-white solid. chemicalbook.com

Iodination of Methyl 6-hydroxynicotinate is another important transformation. One method involves the use of N-iodosuccinimide (NIS) in THF, with the addition of sulfuric acid to drive the reaction to high conversion. sci-hub.se Another approach for introducing an iodine atom at the 5-position utilizes iodine and a suitable oxidizing agent in a solvent like acetic acid or dichloromethane (B109758) under reflux. The resulting Methyl 6-hydroxy-5-iodonicotinate is a key intermediate for Suzuki-Miyaura cross-coupling reactions.

The synthesis of chloro-derivatives can be accomplished using reagents like phosphorus oxychloride. For instance, reacting Methyl 6-hydroxynicotinate with phosphorus oxychloride in the presence of triethylamine (B128534) in acetonitrile (B52724) leads to the formation of Methyl 6-chloronicotinate. google.comgoogle.com

Alkylation and Acylation of the Hydroxyl Group

The hydroxyl group of Methyl 6-hydroxynicotinate can be readily alkylated or acylated to introduce a variety of functional groups.

Alkylation can be performed under basic conditions. For example, the reaction of Methyl 6-hydroxynicotinate with 5-bromo-1-pentene (B141829) in the presence of potassium carbonate and a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) in a toluene/water mixture results in the O-alkylated product. bris.ac.uk Selective N-alkylation has also been reported using chloroacetamide and potassium carbonate. nih.gov Furthermore, N-methylation followed by reaction with a diene has been used to create complex bicyclic structures. researchgate.net

Acylation of the hydroxyl group can also be achieved. For instance, an acetylated derivative of a related pyridone showed strong fluorescence, indicating that modification at this position can significantly alter the molecule's properties. nih.gov

Green Chemistry Approaches in Methyl 6-hydroxynicotinate Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. In the context of 6-hydroxynicotinic acid, the precursor to Methyl 6-hydroxynicotinate, green chemistry approaches have focused on enzymatic synthesis. The hydroxylation of nicotinic acid to 6-hydroxynicotinic acid can be carried out enzymatically using microorganisms such as Pseudomonas, Bacillus, or Achromobacter species under aerobic conditions. google.com This biocatalytic approach avoids the use of harsh reagents and simplifies product isolation. google.com

Furthermore, research into the mechanism of enzymes like 6-hydroxynicotinate 3-monooxygenase, which is involved in the degradation of nicotinic acid, could pave the way for novel biocatalytic routes to functionalized derivatives. researchgate.netnih.govresearchgate.netacs.org The use of chitosan-supported ionic liquids as recyclable catalysts for esterification also represents a step towards greener synthesis. rsc.org

Microwave-Assisted Synthetic Protocols for Related Compounds

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and enhanced reaction selectivity. mdpi.comnih.gov This has led to its widespread adoption in the synthesis of a diverse range of heterocyclic compounds, including derivatives of 2-pyridone, which are structurally related to Methyl 6-hydroxynicotinate.

The application of microwave irradiation has proven particularly effective in multicomponent reactions (MCRs) for the synthesis of highly substituted N-alkyl-2-pyridones. mdpi.com One-pot condensation reactions under microwave conditions provide a rapid and efficient route to these compounds, often with high selectivity for N-alkylation over O-alkylation. mdpi.com For instance, the reaction of acetophenone, benzaldehyde, methyl cyanoacetate, and 2-aminoethanol under microwave irradiation at 250 watts for 10 minutes affords the corresponding N-substituted 2-pyridone in good yield. mdpi.com This method highlights the "green" aspects of microwave chemistry by minimizing reaction times and potentially reducing the need for extensive purification. mdpi.com

Furthermore, microwave-assisted protocols have been successfully employed in the synthesis of densely substituted 2-pyridone libraries. researchgate.net These methods often involve the initial formation of enamine intermediates, which then undergo cyclization with active methylene (B1212753) nitriles under microwave irradiation. researchgate.net The optimized conditions, such as irradiating at 100°C for 5 minutes, have been shown to produce good yields of the desired 2-pyridone derivatives. researchgate.net

A notable advancement is the one-pot, four-component synthesis of fully substituted 2-pyridone derivatives under solvent- and catalyst-free microwave conditions. acs.org This domino reaction between dicarbonyl compounds, triethyl orthoformate, and amines at 120°C demonstrates the power of microwave heating to facilitate complex transformations efficiently. acs.org For example, the reaction to form 3-Ethyl 5-methyl 1-(4-methoxyphenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3,5-dicarboxylate was completed with a 76% yield. acs.org

The synthesis of aminomethylated 2-pyridones has also been significantly improved through microwave-assisted techniques. acs.orgnih.gov These methods have been used to introduce primary and tertiary aminomethylene substituents into highly substituted bicyclic 2-pyridones. acs.orgnih.gov For instance, a microwave-assisted Mannich reaction using preformed iminium salts resulted in the formation of tertiary aminomethylated 2-pyridones in yields ranging from 48-93%. acs.orgnih.gov

Research has also demonstrated the utility of microwave irradiation in the synthesis of 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones, which share a fused pyridone core. nih.gov The final step of this synthetic sequence involves the treatment of a 4-chloro-pyridopyrimidine with an appropriate amine in methanol under microwave irradiation, showcasing the versatility of this heating method. nih.gov

The following interactive data table summarizes key research findings on the microwave-assisted synthesis of 2-pyridone derivatives and related heterocyclic compounds, providing a comparative overview of different synthetic strategies.

ProductReactantsReaction ConditionsYield (%)Reference
N-substituted 2-pyridoneAcetophenone, Benzaldehyde, Methyl cyanoacetate, 2-Aminoethanol250 W, 10 min- mdpi.com
Densely substituted 2-pyridonesEnamine intermediates, Active methylene nitriles100 °C, 5 minGood researchgate.net
3-Ethyl 5-methyl 1-(4-methoxyphenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3,5-dicarboxylateDicarbonyl compounds, Triethyl orthoformate, Amines120 °C76 acs.org
Tertiary aminomethylated 2-pyridonesBicyclic 2-pyridones, Preformed iminium salts-48-93 acs.orgnih.gov
2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones4-chloro-pyridopyrimidine, AmineMicrowave irradiation in Methanol- nih.gov

Chemical Reactivity and Mechanistic Transformations of Methyl 6 Hydroxynicotinate

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring of methyl 6-hydroxynicotinate is generally resistant to nucleophilic aromatic substitution due to the electron-donating effect of the hydroxyl group. However, under certain conditions, such as with strong nucleophiles, substitution reactions can occur. For instance, reagents like sodium methoxide (B1231860) or potassium tert-butoxide can facilitate nucleophilic substitution. The C2 and C4 positions are potential electrophilic centers susceptible to substitution.

Electrophilic Aromatic Substitution Pathways

The hydroxyl group at the 6-position is an activating group and directs electrophiles to the ortho and para positions. However, the pyridine nitrogen acts as a deactivating group, making electrophilic substitution more challenging than in benzene (B151609) derivatives. In acidic media, the pyridine nitrogen is protonated, further deactivating the ring towards electrophilic attack.

Enzymatic reactions can facilitate electrophilic aromatic substitution. For example, 6-hydroxynicotinate 3-monooxygenase (NicC) catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine. nsf.govresearchgate.net This reaction is believed to proceed through an electrophilic aromatic substitution mechanism. nsf.govresearchgate.netnih.gov The enzyme utilizes a flavin-dependent monooxygenase to activate molecular oxygen, creating a reactive hydroperoxyflavin intermediate that hydroxylates the substrate. nsf.govwooster.edu Key active site residues, such as His47 and Tyr215, are crucial for stabilizing the ionized form of the substrate, which is necessary for the substitution to occur. nsf.govnih.gov

Oxidation and Reduction Chemistry of the Pyridine and Ester Moieties

The pyridine and ester groups of methyl 6-hydroxynicotinate can undergo oxidation and reduction reactions. The pyridine ring can be oxidized by various oxidizing agents. For instance, tyrosinase/O2, human ceruloplasmin/O2, and peroxidase/H2O2 can oxidize similar 6-hydroxy-tetrahydro-beta-carboline structures. nih.gov The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

The oxidation of NADH to NAD+ is a key part of the catalytic cycle of 6-hydroxynicotinate 3-monooxygenase, which is coupled to the hydroxylation of the substrate. nsf.govnih.govwooster.edu The binding of the substrate to the enzyme enhances the rate of flavin reduction by NADH. researchgate.net

Tautomerism and its Influence on Reactivity and Biological Function

Methyl 6-hydroxynicotinate can exist in tautomeric forms, primarily the 6-hydroxypyridine form and the 6-pyridone form. prepchem.comnih.gov The equilibrium between these tautomers is influenced by the solvent and pH. acs.orgijcps.org The 6-pyridone form is generally more stable. ijcps.org

This tautomerism plays a significant role in the molecule's reactivity and biological interactions. The different tautomers can exhibit distinct chemical properties and binding affinities to enzymes. For instance, the keto tautomer is involved in the enzymatic hydroxylation catalyzed by 6-hydroxynicotinate 3-monooxygenase. nih.gov The ability to form the correct tautomer is crucial for substrate binding and subsequent catalytic activity.

Hydrolytic Stability and Ester Cleavage Mechanisms

The methyl ester group of methyl 6-hydroxynicotinate is susceptible to hydrolysis, which can be catalyzed by either acid or base. google.comorganic-chemistry.org Base-catalyzed hydrolysis typically proceeds through the elimination of the alkoxide group. nih.gov The stability of the ester can be influenced by the nature of the alcohol and acid moieties. nih.gov Generally, methyl esters are more reactive towards hydrolysis than ethyl esters due to the lower steric hindrance.

Enzymatic hydrolysis by esterases is also a significant pathway for the cleavage of the ester bond. nih.gov In biological systems, this hydrolysis can lead to the formation of the corresponding carboxylic acid, 6-hydroxynicotinic acid. sorbonne-universite.fr The rate of hydrolysis can be affected by the presence of other functional groups in the molecule.

Table of Reaction Conditions for Hydrolysis:

CompoundConditionsHalf-life (t1/2)Reference
Methyl benzoateRat liver microsomes15 min nih.gov
Ethyl benzoateRat liver microsomes12 min nih.gov
Phenyl benzoateBase-catalysed hydrolysis11 min nih.gov
Benzyl benzoateBase-catalysed hydrolysis16 min nih.gov

Applications of Methyl 6 Hydroxynicotinate in Modern Organic Synthesis

Versatile Building Block in Complex Molecule Synthesis

The reactivity of methyl 6-hydroxynicotinate at multiple sites allows for its use as a fundamental component in the assembly of intricate molecular architectures. The hydroxyl group can undergo O-alkylation and O-acylation reactions, while the pyridine (B92270) ring is amenable to electrophilic substitution and the ester group can be hydrolyzed or converted to other functional groups. This multi-faceted reactivity makes it an ideal starting material for the synthesis of a diverse range of compounds.

For instance, the hydroxyl group enhances the reactivity of the molecule, enabling further functionalization. cymitquimica.com Its derivatives, such as methyl 5-bromo-6-hydroxynicotinate, are key intermediates in creating more complex structures. chemicalbook.com This versatility has been exploited in the synthesis of various heterocyclic compounds and natural product analogues.

Precursor for Advanced Pharmaceutical Intermediates

Methyl 6-hydroxynicotinate and its derivatives are crucial precursors in the synthesis of advanced pharmaceutical intermediates. msesupplies.com Pharmaceutical intermediates are the chemical compounds that form the building blocks of active pharmaceutical ingredients (APIs). msesupplies.com The pyridine scaffold is a common motif in many biologically active molecules, and the specific substitution pattern of methyl 6-hydroxynicotinate provides a strategic starting point for drug discovery and development.

Research has shown its utility in creating compounds with potential therapeutic applications. For example, derivatives of methyl 6-hydroxynicotinate have been investigated for their potential anti-inflammatory and anticancer activities. Furthermore, it serves as a precursor for the synthesis of enzyme inhibitors and receptor agonists. The compound and its fluorinated analogs are used as building blocks in the development of new pharmaceutical agents.

Role in Agrochemical Development

The pyridine ring is a key structural element in many modern insecticides. 6-Hydroxynicotinic acid, the parent acid of methyl 6-hydroxynicotinate, is a vital intermediate in the production of neonicotinoid insecticides like imidacloprid. ebi.ac.uknih.govjmb.or.kr The synthesis of these agrochemicals often involves the introduction of a hydroxyl group at the 6-position of the pyridine ring, a transformation for which methyl 6-hydroxynicotinate is an excellent starting material. nih.govjmb.or.kr The development of efficient methods for producing 6-hydroxynicotinic acid and its esters is driven by the significant commercial importance of these pesticides. ebi.ac.uknih.gov

Synthesis of Dyes, Pigments, and Other Fine Chemicals

The chemical properties of methyl 6-hydroxynicotinate also lend themselves to the synthesis of dyes, pigments, and other fine chemicals. ontosight.ai The pyridine ring system can be modified to create chromophores, the parts of a molecule responsible for its color. The ability to introduce various substituents onto the pyridine core allows for the fine-tuning of the electronic properties and, consequently, the color of the resulting dyes. While less documented than its pharmaceutical and agrochemical applications, its potential in materials science is an area of ongoing interest.

Scaffold for Heterocyclic Ring System Construction

Methyl 6-hydroxynicotinate serves as a valuable scaffold for the construction of more complex heterocyclic ring systems. Through cycloaddition reactions, the pyridine ring can be elaborated into bicyclic and polycyclic structures. For example, N-methylation of methyl 5-hydroxynicotinate, a related isomer, followed by a reaction with a diene, leads to the formation of bicyclic nitrogenous structures that resemble natural alkaloids. researchgate.net This approach provides a rapid and efficient route to novel heterocyclic frameworks that are of interest in medicinal chemistry and materials science.

The ability to build upon the existing pyridine ring of methyl 6-hydroxynicotinate makes it a powerful tool for synthetic chemists seeking to create new and complex molecular architectures with diverse functionalities.

Advanced Spectroscopic Characterization in Research of Methyl 6 Hydroxynicotinate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number, environment, and connectivity of hydrogen atoms within a molecule. For methyl 6-hydroxynicotinate, the ¹H NMR spectrum provides distinct signals corresponding to the protons on the pyridine (B92270) ring and the methyl ester group.

In a typical ¹H NMR spectrum of methyl 6-hydroxynicotinate recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the aromatic protons appear as distinct multiplets in the downfield region due to the deshielding effect of the pyridine ring. The protons on the methyl ester group, being more shielded, resonate at a higher field. A study reported the following chemical shifts (δ) in ppm and coupling constants (J) in Hertz: a singlet for the methyl protons at 3.17 ppm, a doublet for the proton at position 5 of the pyridine ring at 6.35 ppm (J = 9.8 Hz), a doublet of doublets for the proton at position 4 at 7.78 ppm (J = 9.5, 2.5 Hz), and a doublet for the proton at position 2 at 7.99 ppm (J = 2.3 Hz). rsc.org Another source provides predicted ¹H NMR data in deuterated chloroform (B151607) (CDCl₃), showing a singlet for the methyl protons at 3.87 ppm, a doublet for the proton at position 5 at 6.58 ppm (J = 9.6 Hz), a doublet of doublets for the proton at position 4 at 8.00 ppm (J = 9.6, 2.5 Hz), and a doublet for the proton at position 2 at 8.19 ppm (J = 2.5 Hz). ichemical.com The observed splitting patterns arise from the spin-spin coupling between adjacent protons, providing valuable information about their relative positions.

Table 1: ¹H NMR Spectral Data for Methyl 6-hydroxynicotinate

Proton Assignment Chemical Shift (δ) in DMSO-d₆ (ppm) rsc.orgCoupling Constant (J) in Hz rsc.orgChemical Shift (δ) in CDCl₃ (ppm) (Predicted) ichemical.comCoupling Constant (J) in Hz (Predicted) ichemical.com
-OCH₃3.17 (s)-3.87 (s)-
H-56.35 (d)9.86.58 (d)9.6
H-47.78 (dd)9.5, 2.58.00 (dd)9.6, 2.5
H-27.99 (d)2.38.19 (d)2.5

s = singlet, d = doublet, dd = doublet of doublets

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in methyl 6-hydroxynicotinate gives a distinct signal in the ¹³C NMR spectrum.

In a ¹³C NMR spectrum recorded in DMSO-d₆, the chemical shifts for the carbon atoms of methyl 6-hydroxynicotinate were reported as follows: 49.04 ppm for the methyl carbon, and 109.54, 119.76, 140.19, 140.88, 162.90, and 165.81 ppm for the carbons of the pyridine ring and the carbonyl group. rsc.org These values are crucial for confirming the carbon framework of the molecule.

Table 2: ¹³C NMR Spectral Data for Methyl 6-hydroxynicotinate in DMSO-d₆ rsc.org

Carbon Assignment Chemical Shift (δ) (ppm)
-OCH₃49.04
C-5109.54
C-3119.76
C-4140.19
C-2140.88
C-6162.90
C=O165.81

Advanced NMR Techniques for Stereochemical Analysis

While methyl 6-hydroxynicotinate itself is achiral, advanced NMR techniques are indispensable for determining the stereochemistry of more complex molecules, including derivatives of this compound. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can establish the spatial proximity of atoms, which is critical for assigning relative stereochemistry. In the broader context of natural product chemistry, where complex alkaloids are synthesized, one- and two-dimensional NMR techniques are fundamental in elucidating their intricate three-dimensional structures. mdpi.com For chiral derivatives, specialized NMR methods using chiral solvating agents or lanthanide shift reagents can be employed to differentiate between enantiomers.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, which allows for the determination of its elemental composition. The exact mass of methyl 6-hydroxynicotinate (C₇H₇NO₃) is calculated to be 153.0426 g/mol . Experimental data from HRMS analysis using electrospray ionization (ESI) found a mass-to-charge ratio (m/z) of 154.0504 for the protonated molecule [M+H]⁺, which is consistent with the calculated value for C₇H₈NO₃⁺. rsc.org This precise mass measurement is a key piece of evidence for confirming the identity of the compound.

Table 3: High-Resolution Mass Spectrometry Data for Methyl 6-hydroxynicotinate

Parameter Value Reference
Chemical FormulaC₇H₇NO₃ rsc.org
Calculated Exact Mass153.0426 rsc.org
Ionization ModeESI rsc.org
Observed [M+H]⁺154.0504 rsc.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a specific ion and then inducing its fragmentation to observe the resulting fragment ions. This technique provides valuable structural information by revealing how a molecule breaks apart. While specific MS/MS fragmentation data for methyl 6-hydroxynicotinate is not detailed in the provided search results, the general principles of MS/MS are widely applied in the structural elucidation of complex organic molecules, including alkaloids. mdpi.com The fragmentation patterns of related compounds can help in identifying characteristic neutral losses and fragment ions, which aids in confirming the structure of the parent molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique indispensable for the separation, identification, and quantification of individual components within complex mixtures. The process begins with high-performance liquid chromatography (HPLC), which separates compounds based on their physicochemical properties, such as polarity and size, as they pass through a column. The eluent from the HPLC is then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing highly specific molecular weight information.

In the context of methyl 6-hydroxynicotinate and its parent compound, 6-hydroxynicotinic acid, LC-MS serves several critical research and quality control functions. For instance, in metabolomics studies, LC-MS has been employed to analyze biological fluids like plasma and urine, successfully identifying 6-hydroxynicotinate as one of many metabolites. nih.gov This capability is crucial for understanding the metabolic pathways and effects of various stimuli on an organism. nih.gov

Furthermore, LC-MS is a vital tool for quality control in industrial synthesis. In the production of derivatives like methyl 6-hydroxy-5-iodonicotinate, LC-MS analysis ensures the purity of the final product. It is also used to analyze enzymatic reactions. In studies of the enzyme 6-hydroxynicotinate 3-monooxygenase, LC-MS was used to identify the products formed from the reaction with a substrate analog, 6-mercaptopyridine-3-carboxylic acid. nih.gov The technique was sensitive enough to detect contaminants, such as 2-mercaptopyridine, within the commercial stock of the substrate, highlighting its utility in verifying the purity of starting materials for research. nih.gov The separation is often achieved on a C18 column using a gradient of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent such as methanol (B129727). nsf.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Kinetics

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. This absorption corresponds to the energy required to promote electrons from a ground electronic state to an excited state. msu.edu The primary electronic transitions observed in organic molecules are from a non-bonding orbital (n) or a π bonding orbital to a π* antibonding orbital (n→π* and π→π*). libretexts.org These transitions are characteristic of molecules containing unsaturated bonds and heteroatoms, known as chromophores. msu.edu

For methyl 6-hydroxynicotinate and its parent acid, 6-hydroxynicotinic acid (6-HNA), UV-Vis spectroscopy provides key information on their electronic structure and is used to monitor kinetic processes. In its protonated form in a sodium phosphate (B84403) buffer, 6-hydroxynicotinate exhibits distinct absorption maxima (λ_max). figshare.com The UV-Vis spectrum of 6-hydroxynicotinate reductase, an enzyme that acts on this substrate, shows broad absorption bands between 300 and 900 nm. pnas.org

The technique is also pivotal in studying enzyme kinetics. For example, the binding of 6-HNA to the FAD cofactor of the enzyme 6-hydroxynicotinate 3-monooxygenase causes a perturbation in the FAD absorption spectrum, which can be monitored to understand binding events. figshare.com Kinetic analyses of enzymatic reactions involving 6-HNA often rely on monitoring changes in absorbance at specific wavelengths over time to determine reaction rates and product formation. nsf.gov

UV-Vis Absorption Data for 6-Hydroxynicotinate

Wavelength (λ_max) Molar Extinction Coefficient (ε) Conditions
295 nm 5,700 M⁻¹cm⁻¹ Sodium phosphate buffer (pH 7.5)

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations (stretching, bending), while Raman spectroscopy measures the inelastic scattering of monochromatic light. Both techniques provide a "fingerprint" spectrum that is unique to the compound's molecular structure and bonding.

The vibrational spectra of methyl 6-hydroxynicotinate and its related structures are characterized by specific bands corresponding to its functional groups. The compound exists in tautomeric equilibrium between the hydroxy-pyridine form and the pyridone form. IR spectroscopy can help distinguish these forms. For instance, studies on the related 2-hydroxy-6-methylnicotinic acid indicate that the molecule predominantly exists in the oxo-form, as confirmed by IR analysis. ijcps.org

In coordination chemistry, the IR spectrum of pro-ligands derived from methyl 6-hydroxynicotinate shows a characteristic C=O stretching vibration (ν(C=O)) from the carboxylic acid group at approximately 1697 cm⁻¹. researchgate.net Upon coordination to a metal ion, the positions of these bands shift, providing evidence of the coordination mode. For the tautomer 6-hydroxy-1,2-dihydropyridin-2-one, specific IR bands have been assigned to its various vibrational modes. researchgate.net

Characteristic IR Bands for 6-Hydroxynicotinate and Related Structures

Wavenumber (cm⁻¹) Assignment Compound Context Reference
1697 ν(C=O) stretch Dicarboxylate pro-ligand researchgate.net
1596 C=C/C=N stretch 6-hydroxy-1,2-dihydropyridin-2-one researchgate.net
1333 C-O stretch / O-H bend 6-hydroxy-1,2-dihydropyridin-2-one researchgate.net
825 Ring vibration 6-hydroxy-1,2-dihydropyridin-2-one researchgate.net
772 C-H out-of-plane bend 6-hydroxy-1,2-dihydropyridin-2-one researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. It functions on a principle similar to Nuclear Magnetic Resonance (NMR), but detects the transitions of electron spins in a magnetic field rather than nuclear spins.

The application of EPR in the study of methyl 6-hydroxynicotinate is typically indirect, focusing on its interactions with paramagnetic systems, particularly metalloenzymes. A prominent example is the study of 6-hydroxynicotinate reductase from Eubacterium barkeri. pnas.org This enzyme contains iron-sulfur clusters, which are paramagnetic in certain oxidation states. The EPR spectrum of the dithionite-reduced enzyme displays a rhombic signal characteristic of an all-cysteine coordinated [2Fe-2S]¹⁺ cluster. pnas.org The precise g-values obtained from the spectrum are crucial for identifying the type and electronic environment of the paramagnetic center. pnas.org

EPR is also utilized to investigate the magnetic properties of coordination complexes. Research on complexes formed between 6-methyl-2-oxonicotinate (a related ligand) and 3d-metal ions employs EPR to determine magnetic anisotropy, which is essential for designing materials with specific magnetic properties. researchgate.net Additionally, ESR has been used to study the excited triplet states of molecules like 6-hydroxynicotinic acid upon UV irradiation. ebi.ac.uk

EPR Data for the [2Fe-2S]¹⁺ Cluster in 6-Hydroxynicotinate Reductase

Parameter Value Description
g₁ 2.046 Component of the rhombic g-tensor
g₂ 1.942 Component of the rhombic g-tensor

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid. The technique involves directing a beam of X-rays onto a single crystal. The resulting diffraction pattern of scattered X-rays is used to calculate the positions of atoms within the crystal lattice, yielding a precise three-dimensional model of the molecule.

The technique is also fundamental in studying coordination polymers derived from methyl 6-hydroxynicotinate. Single-crystal X-ray diffraction has been used to unveil the geometry and structural features of 1D zinc(II) coordination polymers, revealing how the ligand bridges metal centers to form extended networks. researchgate.net In the broader context of enzymatic studies, X-ray crystallography of enzymes like 6-hydroxynicotinate 3-monooxygenase, both with and without the substrate or its analogs bound, provides invaluable insights into the active site architecture and the mechanism of catalysis. researchgate.net

Computational and Theoretical Studies on Methyl 6 Hydroxynicotinate and Its Analogs

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comnih.gov It is widely applied to predict the geometry, electronic properties, and reactivity of molecules. For methyl 6-hydroxynicotinate and its analogs, DFT calculations can elucidate key aspects of their chemical nature.

Detailed research findings from DFT studies on analogous structures, such as other nicotinic acid derivatives, reveal insights that are applicable to methyl 6-hydroxynicotinate. mdpi.com These analyses typically involve optimizing the molecular geometry to find the most stable conformation. Subsequently, calculations can determine various electronic and reactivity descriptors. mdpi.comnih.gov

Key parameters derived from DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. jocpr.com

Global Reactivity Descriptors: These indices, derived from FMO energies, provide a quantitative measure of a molecule's reactivity. mdpi.com They include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other molecules, such as biological receptors or reactants. jocpr.com

Local Reactivity Descriptors: Fukui functions or Parr functions can be calculated to identify which specific atoms within the molecule are most susceptible to electrophilic or nucleophilic attack. mdpi.com

DescriptorDefinitionSignificance
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOIndicator of chemical stability and reactivity
Ionization Potential (IP) Energy required to remove an electron (≈ -EHOMO)Measure of the tendency to become a positive ion
Electron Affinity (EA) Energy released when an electron is added (≈ -ELUMO)Measure of the tendency to become a negative ion
Electronegativity (χ) (IP + EA) / 2Measure of the ability to attract electrons
Chemical Hardness (η) (IP - EA) / 2Measure of resistance to change in electron configuration
Electrophilicity Index (ω) χ² / (2η)Quantifies the ability to act as an electrophile

Molecular Dynamics (MD) Simulations for Conformational Analysis and Protein-Ligand Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.comnih.gov These simulations provide a dynamic view of molecular behavior, which is essential for understanding conformational flexibility and the intricate interactions between a ligand, like methyl 6-hydroxynicotinate, and a biological target, such as a protein. mdpi.comnih.gov

Conformational Analysis: A molecule's biological function is often dependent on its three-dimensional shape or conformation. MD simulations can explore the potential energy surface of methyl 6-hydroxynicotinate to identify its stable conformations and the dynamics of transitions between them. mdpi.comresearchgate.net By simulating the molecule in different environments (e.g., in a vacuum, in water, or in a lipid bilayer), researchers can understand how the solvent affects its flexibility and preferred shape.

Protein-Ligand Interactions: MD simulations are particularly powerful for studying how a ligand binds to a protein's active site. mdpi.com For an analog like 6-hydroxynicotinic acid (6-HNA), which is a substrate for the enzyme 6-hydroxynicotinate 3-monooxygenase (NicC), MD simulations can provide critical insights. nih.gov The process typically involves:

Docking: The ligand is first placed into the protein's binding site using a molecular docking program.

System Setup: The protein-ligand complex is placed in a simulation box, typically filled with water molecules and ions to mimic physiological conditions. nih.gov

Simulation: The simulation calculates the forces on every atom at each time step and uses Newton's laws of motion to predict their subsequent positions and velocities. Over millions of time steps, this generates a trajectory of the complex's dynamic behavior.

Analysis of the MD trajectory can reveal the stability of the protein-ligand complex, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and show how the binding of the ligand may induce conformational changes in the protein. mdpi.commdpi.com

Quantum Chemical Calculations of Reaction Pathways and Transition States

While MD simulations describe the "what" of molecular motion, quantum chemical calculations can explain the "how" and "why" of chemical reactions by modeling the breaking and forming of chemical bonds. arxiv.org These methods are used to map out the entire reaction pathway for a chemical transformation, identifying all intermediates and, crucially, the transition states that connect them. pennylane.ai

For methyl 6-hydroxynicotinate or its analogs, these calculations are vital for understanding its reactivity and metabolic fate. A key example is the decarboxylative hydroxylation of 6-hydroxynicotinic acid (6-HNA) by the enzyme NicC. researchgate.netnih.gov While experimental studies propose potential mechanisms, quantum chemical calculations can rigorously test these hypotheses. researchgate.net

The process involves:

Mapping the Potential Energy Surface (PES): Calculations determine the energy of the system for various arrangements of atoms along a proposed reaction coordinate. arxiv.org

Locating Stationary Points: The algorithm identifies minima on the PES, which correspond to stable reactants, intermediates, and products. It also locates saddle points, which are the transition states.

Calculating Activation Energy: The energy difference between the reactants and the transition state is the activation energy barrier (Ea). This value is critical as it determines the rate of the reaction. pennylane.ai

By applying these methods, often in a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) framework for enzymatic reactions, researchers can detail the step-by-step mechanism of a reaction, such as the electrophilic aromatic substitution proposed for the hydroxylation of 6-HNA. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govbrieflands.com These models are widely used in drug discovery and environmental science to predict the characteristics of new or untested chemicals, reducing the need for extensive experimental work. nih.govmdpi.com

QSAR Modeling: A QSAR model for a series of nicotinic acid derivatives could predict their potency as inhibitors of a specific enzyme. nih.gov The process involves:

Data Set: A collection of molecules with known biological activities (e.g., IC₅₀ values) is assembled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), or topological (e.g., connectivity indices). mdpi.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that correlates a subset of the descriptors with the observed activity. brieflands.comnih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation sets to ensure it is robust and not overfitted. nih.gov

QSPR Modeling: Similarly, a QSPR model could predict properties like boiling point, solubility, or bioavailability for methyl 6-hydroxynicotinate and its analogs. nih.gov For example, a model could be developed to predict the apparent permeability of these compounds across a Caco-2 cell monolayer, a key indicator of intestinal absorption. nih.gov

Descriptor ClassExample DescriptorsProperty Modeled
Electronic Dipole moment, HOMO/LUMO energies, Partial atomic chargesReceptor binding affinity, Reactivity
Steric/Topological Molecular Weight, Molecular Volume, Wiener Index, Kier shape indicesBinding site complementarity, Diffusion
Hydrophobic LogP (octanol-water partition coefficient), Molar RefractivityMembrane permeability, Protein binding
Hydrogen Bonding Number of H-bond donors, Number of H-bond acceptors, TPSASolubility, Receptor interaction

Computational Enzymology for Mechanistic Insights

Computational enzymology is a specialized field that uses a combination of theoretical methods to study the mechanisms of enzyme-catalyzed reactions. It provides a molecular-level understanding of how enzymes achieve their remarkable catalytic efficiency and specificity. The study of how an enzyme like 6-hydroxynicotinate 3-monooxygenase (NicC) processes its substrate, 6-hydroxynicotinic acid (6-HNA), is a prime candidate for such an investigation. nih.govnih.gov

A typical computational enzymology workflow integrates several of the techniques discussed above:

Structural Modeling and Docking: A high-resolution crystal structure of the enzyme is the starting point. The substrate, 6-HNA (or methyl 6-hydroxynicotinate), is docked into the active site to generate a plausible initial model of the enzyme-substrate complex. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are run on the enzyme-substrate complex to explore its dynamic stability and the network of interactions that hold the substrate in a catalytically competent orientation. These simulations can reveal the roles of specific amino acid residues and water molecules in the active site.

QM/MM Calculations: The core of the mechanistic investigation often relies on hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. In this approach, the chemically active region (the substrate and key enzymatic side chains) is treated with a high-level quantum mechanics method, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field. This allows for the accurate modeling of bond-breaking and bond-forming events within the complex environment of the enzyme active site.

For the NicC-catalyzed reaction, QM/MM calculations could be used to map the energy profile of the proposed decarboxylative hydroxylation mechanism. nih.gov This would allow researchers to validate the proposed roles of key residues, such as His47 and Tyr215, which have been identified by experimental mutagenesis as critical for binding and catalysis, and to understand how the enzyme stabilizes the high-energy transition states of the reaction. nih.gov

Future Research Directions and Translational Opportunities

Development of Novel Synthetic Routes with Improved Sustainability

The pursuit of green chemistry is a paramount objective in modern chemical synthesis. Future research will likely focus on developing more sustainable and efficient synthetic routes to methyl 6-hydroxynicotinate. Current industrial production methods for related nicotinic acid derivatives often rely on traditional chemical processes. sigmaaldrich.com A significant future direction involves the shift towards biocatalytic processes. sigmaaldrich.com The use of enzymes or whole-cell systems for the synthesis of nicotinic acid derivatives is gaining traction due to advantages like mild reaction conditions, high selectivity, and reduced environmental impact. sigmaaldrich.com Research into identifying or engineering specific enzymes, such as nitrilases or amidases, that can efficiently produce methyl 6-hydroxynicotinate from readily available precursors would be a substantial advancement. sigmaaldrich.comresearchgate.net These biocatalyst-mediated reactions could lead to revolutionary transformations in the organic synthesis of this and other valuable chemical compounds. sigmaaldrich.com

Elucidation of Undiscovered Biological Activities and Therapeutic Applications

The pyridine (B92270) nucleus is a well-established pharmacophore in drug design, known for its presence in numerous bioactive compounds with improved safety profiles. iipseries.org While some biological activities of nicotinic acid and its derivatives are known, including their role in NAD+ biosynthesis and as anti-inflammatory agents, the full therapeutic potential of methyl 6-hydroxynicotinate remains largely unexplored. fishersci.canih.gov

Future investigations should aim to screen methyl 6-hydroxynicotinate and its derivatives against a wide array of biological targets. Given that various pyridine derivatives have shown promise in cancer treatment by inhibiting specific enzymes or receptors, a thorough evaluation of methyl 6-hydroxynicotinate's anticancer potential is warranted. iipseries.org Furthermore, its structural similarity to other bioactive pyridones suggests potential applications in treating a range of conditions, from microbial infections to neurological disorders. nih.gov

Table 1: Potential Therapeutic Areas for Methyl 6-hydroxynicotinate Derivatives

Therapeutic Area Rationale
Oncology Pyridine moiety is a key pharmacophore in many anticancer agents. iipseries.org
Inflammation Nicotinic acid derivatives have demonstrated anti-inflammatory properties. nih.gov
Neurodegenerative Diseases Potential modulation of NAD+ levels, which is crucial for neuronal health. fishersci.ca

Biocatalytic Applications for Industrial Chemical Production

Beyond its synthesis, methyl 6-hydroxynicotinate can serve as a substrate in biocatalytic processes for the production of other valuable chemicals. A key area of future research is the use of enzymes like 6-hydroxynicotinate 3-monooxygenase, a flavin-dependent enzyme involved in the bacterial degradation of nicotinic acid, to perform specific chemical transformations. nbinno.com Such enzymes can catalyze reactions like decarboxylative hydroxylation with high regioselectivity, a process that is often challenging to achieve through traditional chemical methods. nbinno.com By harnessing these enzymatic pathways, methyl 6-hydroxynicotinate could be converted into a variety of specialty chemicals for the pharmaceutical, agrochemical, and materials industries. The development of robust and reusable immobilized enzyme systems would further enhance the economic viability of these biocatalytic applications. researchgate.net

Advanced Materials Science Applications

The unique structural features of the pyridone core, which is a tautomeric form of hydroxypyridines like methyl 6-hydroxynicotinate, make it an attractive building block for advanced materials. fishersci.camdpi.com Future research should explore the polymerization of methyl 6-hydroxynicotinate or its derivatives to create novel polymers with unique thermal, optical, or electronic properties. The presence of both a hydrogen bond donor and multiple acceptors in the pyridinone structure could be exploited to design self-assembling materials or supramolecular structures. nih.gov

Furthermore, pyridine derivatives are being investigated for their utility in creating functional materials such as advanced coatings and corrosion inhibitors. iipseries.orgmdpi.com The ability of the nitrogen atom and hydroxyl group to coordinate with metal ions suggests that methyl 6-hydroxynicotinate could be a valuable component in the development of functional coatings, sensors, or materials for environmental remediation.

Design of Targeted Derivatives for Specific Pharmacological Profiles

The methyl 6-hydroxynicotinate scaffold offers multiple positions for chemical modification, allowing for the design of derivatives with tailored pharmacological profiles. A crucial future direction is the systematic exploration of the structure-activity relationships (SARs) for this class of compounds. ichemical.com By synthesizing and evaluating a library of analogues with modifications at various positions on the pyridine ring, researchers can identify the key structural features responsible for specific biological activities. ichemical.comtcichemicals.com

For instance, computational docking studies can be used to predict the binding of different derivatives to the active sites of therapeutic targets, guiding the synthesis of more potent and selective inhibitors. ichemical.com This rational design approach can accelerate the development of new drug candidates with improved efficacy and reduced side effects for a variety of diseases. The insights gained from SAR studies are fundamental to transitioning from a promising scaffold to a clinically viable therapeutic agent.

Integration of Machine Learning and AI in Compound Discovery and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of drug discovery and materials science. These computational tools can be applied to accelerate the discovery and optimization of novel compounds derived from methyl 6-hydroxynicotinate. ML models can be trained on existing data to predict the biological activities, physicochemical properties, and potential toxicity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.

Generative AI models can also be employed to design entirely new molecules based on the methyl 6-hydroxynicotinate scaffold, exploring a vast chemical space to identify derivatives with desired properties. This in silico approach can significantly reduce the time and cost associated with traditional trial-and-error methods in research and development.

Table 2: Mentioned Compounds

Compound Name
Methyl 6-hydroxynicotinate
Nicotinic acid
6-hydroxynicotinate
Pyridine
Pyridone

Q & A

Q. What are the common synthetic routes for Methyl 6-hydroxynicotinate, and how can their efficiency be optimized?

Methyl 6-hydroxynicotinate can be synthesized via esterification of 6-hydroxynicotinic acid with methanol under acid catalysis. Optimization strategies include adjusting reaction conditions (e.g., solvent polarity, temperature, and catalyst concentration) and employing coupling reagents like DCC (dicyclohexylcarbodiimide) to enhance yield. For example, analogous ethyl ester synthesis achieved ~89% yield using ethanol and acid catalysis, suggesting similar conditions could apply for methyl ester synthesis . Purity can be monitored via TLC or HPLC.

Q. Which analytical techniques are most effective for characterizing Methyl 6-hydroxynicotinate purity and structure?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm ester group formation and aromatic proton environments.
  • HPLC with UV detection (e.g., at 257 nm, as used in nicotinate catabolism studies) to assess purity .
  • Mass spectrometry (MS) for molecular ion confirmation.
  • Melting point analysis to verify crystallinity. Cross-referencing with literature data (e.g., CAS 18617-50-0 for ethyl ester analogs) ensures accuracy .

Q. How should Methyl 6-hydroxynicotinate be stored to maintain stability during experiments?

Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis. Avoid exposure to light, moisture, and incompatible materials (e.g., strong acids/bases). Stability tests under varying pH and temperature conditions (e.g., 4–40°C) are recommended to establish shelf life .

Advanced Research Questions

Q. What enzymatic pathways are involved in Methyl 6-hydroxynicotinate catabolism, and how can they be studied in vitro?

The compound is likely metabolized via nicotinate catabolic pathways. Key enzymes include:

  • 6-Hydroxynicotinate 3-monooxygenase (EC 1.14.13.114) : Requires NADH, FAD, and O₂ to decarboxylate 6-hydroxynicotinate into 2,5-dihydroxypyridine .
  • 6-Hydroxynicotinate dehydrogenase (EC 1.17.3.3) : Oxidizes 6-hydroxynicotinate to 2,6-dihydroxynicotinate using O₂ and producing H₂O₂ . In vitro studies can use purified enzymes, spectrophotometric assays (e.g., NADH depletion at 340 nm), or gene knockout strains (e.g., Azorhizobium mutants deficient in DL-3-hydroxybutyrate utilization) to validate pathways .

Q. How can researchers resolve contradictions in reported kinetic parameters of Methyl 6-hydroxynicotinate reactions?

Contradictions may arise from differing experimental conditions (pH, temperature, substrate concentration). To resolve:

  • Replicate experiments under standardized conditions (e.g., 30°C, pH 7.4).
  • Use isothermal titration calorimetry (ITC) or stopped-flow spectroscopy for real-time kinetic monitoring.
  • Cross-validate with computational models (e.g., QM/MM simulations for enzyme mechanisms) .
  • Compare data with analogous compounds (e.g., ethyl ester derivatives) to identify trends .

Q. What strategies optimize the regioselective modification of Methyl 6-hydroxynicotinate for novel derivatives?

Regioselectivity can be controlled via:

  • Protecting groups : Temporarily block the 6-hydroxy group to direct reactions (e.g., acetylation).
  • Catalysts : Use transition metal catalysts (e.g., Pd/C) for selective C–H functionalization at the pyridine ring’s 2- or 4-positions.
  • pH modulation : Alkaline conditions favor nucleophilic attack at the ester carbonyl, while acidic conditions promote electrophilic substitution .

Q. How do pH and temperature affect the stability of Methyl 6-hydroxynicotinate in aqueous solutions?

Stability studies should include:

  • pH-dependent degradation : Incubate solutions across pH 3–9 (e.g., citrate-phosphate buffers) and monitor via HPLC. Acidic conditions may hydrolyze the ester bond, while alkaline conditions could deprotonate the hydroxyl group, altering reactivity .
  • Thermal stability : Conduct accelerated aging tests (25–60°C) and quantify degradation products (e.g., 6-hydroxynicotinic acid) via LC-MS. Arrhenius plots can extrapolate shelf life under storage conditions .

Methodological Guidance

  • Data Validation : Cross-check experimental results with multiple analytical techniques (e.g., NMR + MS) and replicate studies to ensure reproducibility .
  • Literature Comparison : Use databases like Google Scholar to identify peer-reviewed studies and prioritize sources with detailed experimental protocols (e.g., Beilstein Journal of Organic Chemistry guidelines) .
  • Safety Protocols : Follow GHS guidelines for handling hazardous intermediates (e.g., 2,5-dihydroxypyridine) and use personal protective equipment (PPE) as outlined in safety data sheets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.